3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications .
Preparation Methods
The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidine derivative with an additional oxygen-containing functional group.
Scientific Research Applications
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions . The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine include:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
2-Ethoxy-3-trimethylsilanyl-pyridine: Another compound featuring a trimethylsilyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a trimethylsilyl group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C10H23NO2Si |
---|---|
Molecular Weight |
217.38 g/mol |
IUPAC Name |
trimethyl-[2-(pyrrolidin-3-yloxymethoxy)ethyl]silane |
InChI |
InChI=1S/C10H23NO2Si/c1-14(2,3)7-6-12-9-13-10-4-5-11-8-10/h10-11H,4-9H2,1-3H3 |
InChI Key |
SLNDFPRFCHEGQM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.